molecular formula C18H21NO3 B1272484 N-Adamantan-1-yl-phthalamic acid CAS No. 26878-89-7

N-Adamantan-1-yl-phthalamic acid

Cat. No. B1272484
Key on ui cas rn: 26878-89-7
M. Wt: 299.4 g/mol
InChI Key: AFSWJINXXOSCFD-UHFFFAOYSA-N
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Patent
US04400461

Procedure details

A mixture of 25 g (0.17 mole) of phthalic anhydride and 100 ml of toluene was prepared. To this mixture was added a solution of approximately 25.5 g (0.17 mole) of adamantamine in 100 ml of toluene. The resulting mixture was stirred at room temperature for 15 hours. The solid was collected by vacuum filtration and dried in a vacuum oven at room temperature to yield approximately 49 g of N-adamantylphthalamic acid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]1[CH:17]2[CH2:18][C:19]3([NH2:22])[CH2:21][CH:15]([CH2:16]2)[CH2:14][CH:13]1[CH2:20]3>C1(C)C=CC=CC=1>[C:19]12([NH:22][C:4](=[O:5])[C:3]3[C:2](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:1]([OH:6])=[O:11])[CH2:20][CH:13]3[CH2:14][CH:15]([CH2:16][CH:17]([CH2:12]3)[CH2:18]1)[CH2:21]2

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
25.5 g
Type
reactant
Smiles
C1C2CC3CC1CC(C2)(C3)N
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at room temperature

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)NC(C=2C(C(=O)O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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